

Protocol for Assessing Cell Proliferation with the MTT Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MTTB

Cat. No.: B1193148

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Application Note & Protocol

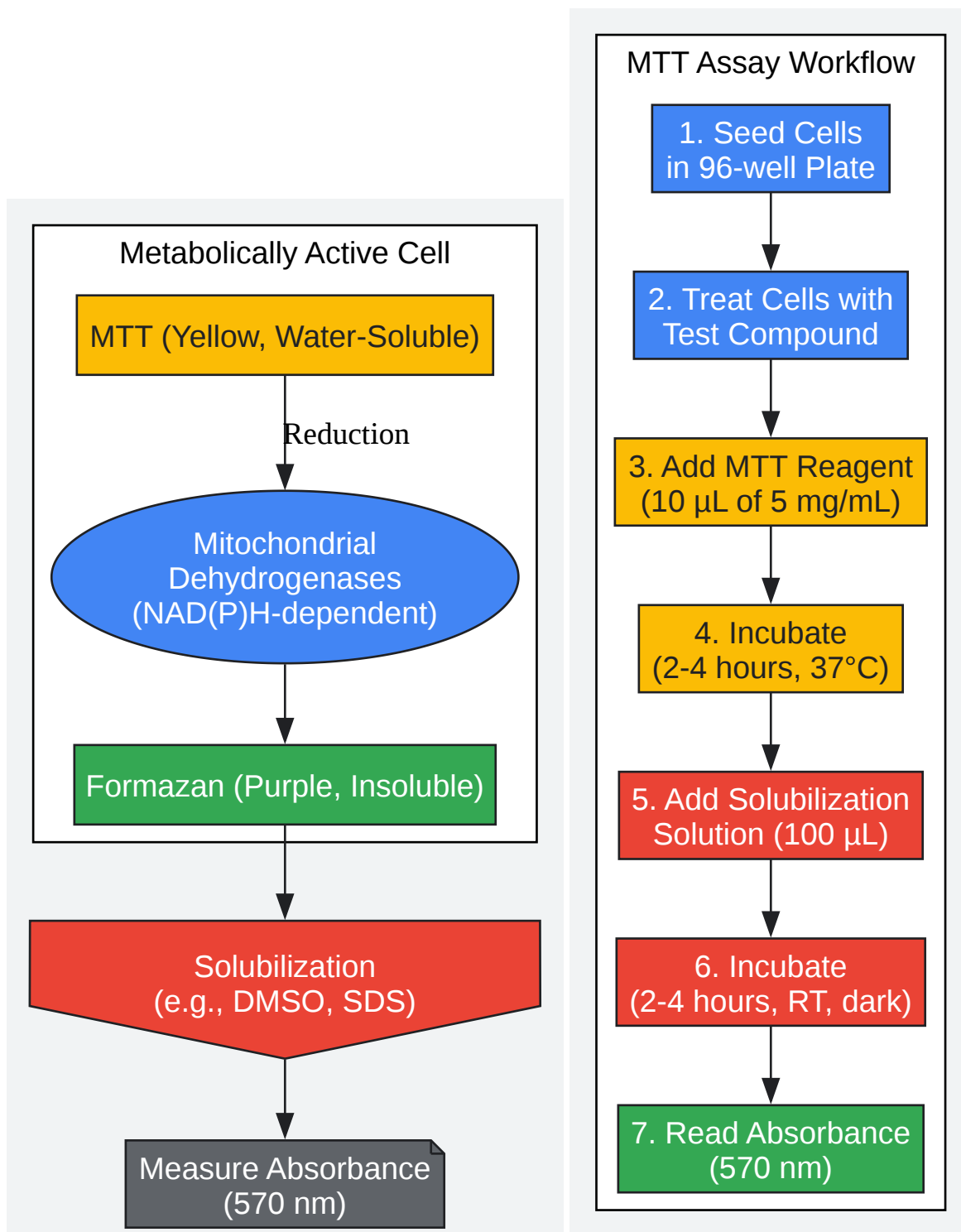
Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1][3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5][6] This protocol provides a detailed methodology for performing the MTT assay to quantify cell proliferation and viability in response to various treatments.

Principle of the MTT Assay

The central principle of the MTT assay lies in the enzymatic conversion of the water-soluble yellow MTT reagent to a water-insoluble purple formazan. This reaction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[7][8] The resulting formazan crystals are then solubilized using a suitable solvent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][3] The intensity of the purple color is a direct measure of the number of viable cells.[7]



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